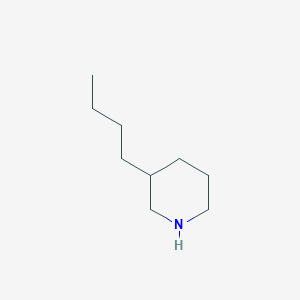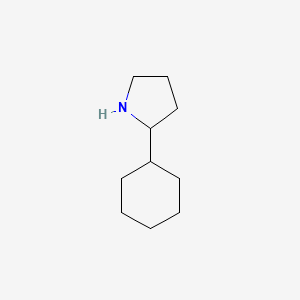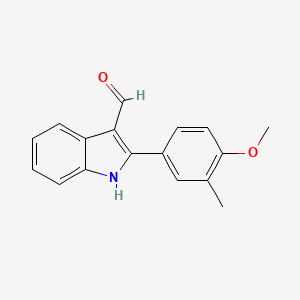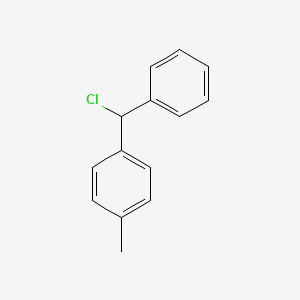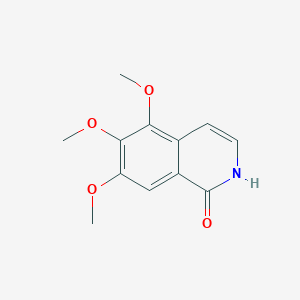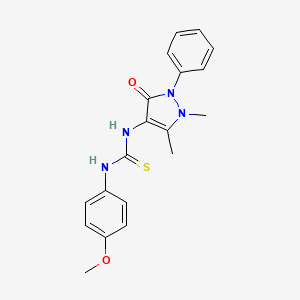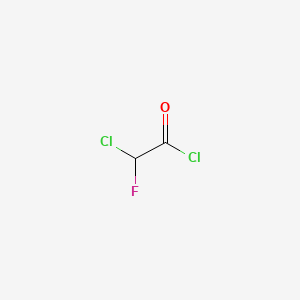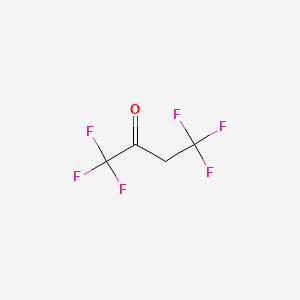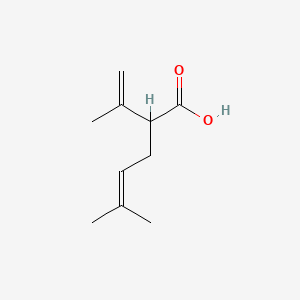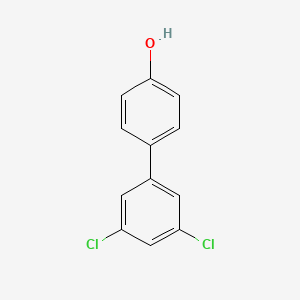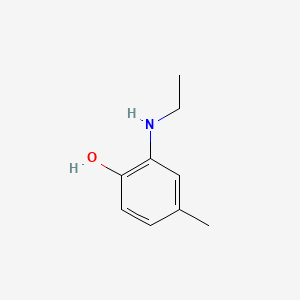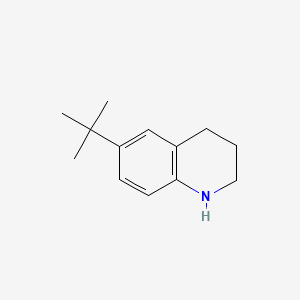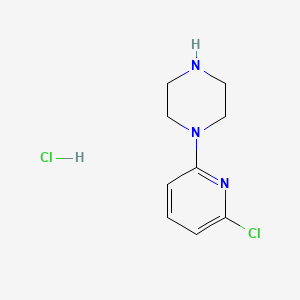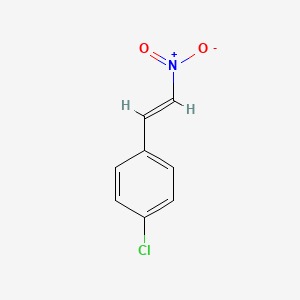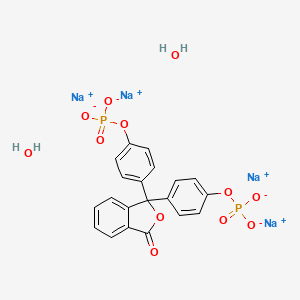
Tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) is an inorganic compound known for its unique chemical structure and properties. It is a dark red crystalline powder with high solubility in water, forming stable solutions. This compound is primarily used as a chemical indicator due to its ability to undergo color changes in response to oxidation-reduction reactions .
作用機序
Target of Action
Tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate), also known as EINECS 272-326-3, is primarily used as a chemical indicator . Its primary targets are the redox reactions occurring in a solution .
Mode of Action
The compound interacts with its targets (redox reactions) by undergoing oxidation or reduction . These changes in the compound’s oxidation state result in different colors, which indicate whether a redox reaction has occurred in the solution and the degree of the reaction .
Biochemical Pathways
It’s clear that the compound plays a role in redox reactions, which are fundamental biochemical reactions involved in energy production, detoxification, and cellular defense mechanisms .
Pharmacokinetics
As a chemical indicator used in solutions, its bioavailability would primarily depend on the specific experimental or industrial context in which it’s used .
Result of Action
The primary result of the compound’s action is the indication of redox reactions in a solution . By changing color, it provides a visual cue of the occurrence and extent of these reactions .
生化学分析
Biochemical Properties
Tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been observed to interact with phosphatases, enzymes that remove phosphate groups from proteins, thereby modulating their activity. The interaction between tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) and phosphatases can lead to changes in protein phosphorylation states, affecting cellular signaling pathways and metabolic processes .
Cellular Effects
The effects of tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and survival. By altering the phosphorylation status of key proteins in this pathway, tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) can impact cell growth and apoptosis .
Molecular Mechanism
At the molecular level, tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the biochemical reaction. For instance, this compound has been found to inhibit certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) remains stable under various conditions, maintaining its biochemical activity over extended periods. Prolonged exposure to certain environmental factors, such as high temperatures or extreme pH levels, can lead to its degradation and a subsequent decrease in efficacy .
Dosage Effects in Animal Models
The effects of tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) vary with different dosages in animal models. At low doses, this compound can enhance cellular functions and promote beneficial biochemical reactions. At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and inducing oxidative stress. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing harm .
Metabolic Pathways
Tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid (TCA) cycle. By modulating these pathways, tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) can affect energy production and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, this compound can be transported into cells via phosphate transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and metabolic processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) typically involves the condensation of phenolphthalein with diphenylethylenetetrakisphosphoric acid. The reaction proceeds under controlled conditions to form the ester, which is then treated with sulfur trioxide in an alkaline medium to yield the final tetrasodium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction temperatures, pH levels, and reagent concentrations to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques to obtain the desired quality .
化学反応の分析
Types of Reactions: Tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different colored species, useful in redox titrations.
Reduction: The compound can be reduced under specific conditions, altering its color and chemical properties.
Substitution: It can participate in substitution reactions, particularly with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines under basic or acidic conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation typically results in colored quinonoid structures, while reduction can yield colorless or differently colored reduced forms .
科学的研究の応用
Tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) has diverse applications in scientific research:
Chemistry: Used as an indicator in redox titrations and to study reaction mechanisms.
Biology: Employed in assays to detect and quantify oxidative stress in biological samples.
Medicine: Investigated for its potential in diagnostic tests and as a component in certain therapeutic formulations.
Industry: Utilized in the manufacturing of dyes, pigments, and as a stabilizer in various chemical processes.
類似化合物との比較
Phenolphthalein: Another redox indicator but with different solubility and stability properties.
Methyl Orange: Used in acid-base titrations, differing in its pH sensitivity.
Bromothymol Blue: A pH indicator with a different color change range.
Uniqueness: Tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) is unique due to its high solubility in water, stability under various conditions, and its specific color change properties in redox reactions. These characteristics make it particularly valuable in applications requiring precise and reliable chemical indicators .
特性
CAS番号 |
68807-90-9 |
|---|---|
分子式 |
C20H14Na4O11P2 |
分子量 |
584.2 g/mol |
IUPAC名 |
tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate;hydrate |
InChI |
InChI=1S/C20H16O10P2.4Na.H2O/c21-19-17-3-1-2-4-18(17)20(28-19,13-5-9-15(10-6-13)29-31(22,23)24)14-7-11-16(12-8-14)30-32(25,26)27;;;;;/h1-12H,(H2,22,23,24)(H2,25,26,27);;;;;1H2/q;4*+1;/p-4 |
InChIキー |
GRHORVONTXONJI-UHFFFAOYSA-J |
SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OP(=O)([O-])[O-])C4=CC=C(C=C4)OP(=O)([O-])[O-].O.O.[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OP(=O)([O-])[O-])C4=CC=C(C=C4)OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+] |
Key on ui other cas no. |
68807-90-9 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


